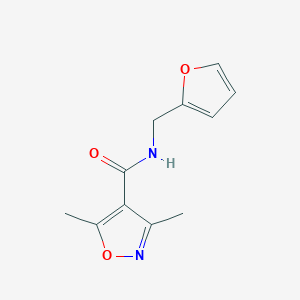

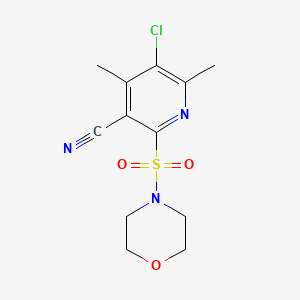

N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals.

Synthesis Analysis

- The synthesis of isoxazole derivatives, like N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, often involves strategies such as 1,3-dipolar cycloaddition reactions. A study by Hamper et al. (1995) detailed the synthesis of related isoxazole compounds through 1,3-dipolar cycloaddition of haloalkyl-substituted acetylenic esters and nitrile oxide intermediates (Hamper et al., 1995).

Molecular Structure Analysis

- The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. The molecular structure of a related compound, 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, was studied by Rodier et al. (1993), where the compound was found to consist of approximately planar groups, indicating the planarity common in such compounds (Rodier et al., 1993).

Chemical Reactions and Properties

- Isoxazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and oxidation reactions. Yu et al. (2009) explored the chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, demonstrating the versatility of isoxazole compounds in chemical reactions (Yu et al., 2009).

Physical Properties Analysis

- Isoxazole derivatives typically have distinct physical properties, such as melting points, boiling points, and solubility, which can be influenced by the nature of their substituents. These properties are crucial in determining their applications and handling.

Chemical Properties Analysis

- The chemical properties of isoxazole compounds, including reactivity, stability, and acidity, are influenced by the isoxazole ring and its substituents. Earl et al. (1979) examined the antileukemic activities of furanyl and pyranyl derivatives of isoxazole compounds, highlighting their bioactivity as a significant chemical property (Earl et al., 1979).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a compound structurally similar to N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, has been utilized as a ligand to obtain bimetallic boron-containing heterogeneous catalysts for the Suzuki reaction in aqueous media. This catalytic process is pivotal for synthesizing heterobiaryls containing furyl and thienyl rings, indicating the compound's potential in facilitating complex organic reactions and synthesis of biologically active molecules (Bumagin et al., 2019).

Antimicrobial and Antioxidant Activities

A series of N-substituted carboxamide compounds, related to the structural framework of N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, demonstrated promising antimicrobial and antioxidant activities. These compounds were synthesized using bioactive aromatic heterocyclic carboxylic acids and screened for their biological activities. Several compounds exhibited significant antimicrobial activity against tested microorganisms and notable radical scavenging and ferrous ion chelating activity, highlighting their potential for further pharmaceutical development (Sindhe et al., 2016).

Solar Energy Conversion

Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). The incorporation of such structures into DSCs aims to improve the efficiency of solar energy conversion, indicating the potential of N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide analogs in enhancing the performance of renewable energy technologies (Constable et al., 2009).

Antituberculosis Activity

Compounds synthesized from N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide and its structural analogs have shown potent activity against multi- and extensive drug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing the global challenge of tuberculosis, especially in the development of new treatments for drug-resistant forms of the disease (Moraski et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(8(2)16-13-7)11(14)12-6-9-4-3-5-15-9/h3-5H,6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODXWQAKBGFWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)